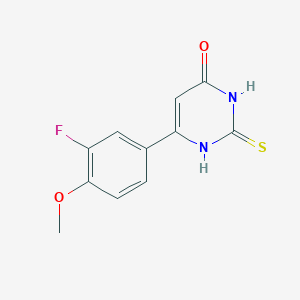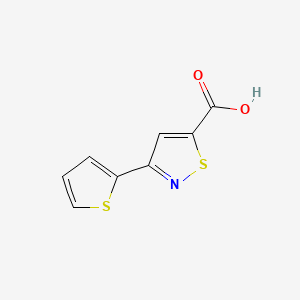![molecular formula C14H19NO2 B1467120 [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1455778-70-7](/img/structure/B1467120.png)
[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
説明
1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, also known as DMP, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine, which is a five-membered heterocyclic compound containing one nitrogen atom. DMP is a colorless, odorless, and water-soluble compound that is relatively stable. It has been used in a variety of scientific studies, including those involving the synthesis of other compounds, drug delivery, and the study of biochemical and physiological effects.
科学的研究の応用
Methanol as a Chemical Marker in Transformer Insulating Oil
- Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, identified through thermal ageing tests with oil-immersed insulating papers, suggests its potential as an indicator of cellulosic solid insulation ageing. Analytical methods for its determination include headspace gas chromatography with mass spectrometry or flame ionization detector. The kinetic studies and field-testing results demonstrate methanol's utility in monitoring cellulosic insulation degradation, with expectations of its routine use by utilities in the future (Jalbert et al., 2019).
Methanol in the Synthesis of Dimethyl Ether
- Research on the dehydration of methanol to produce dimethyl ether (DME), a clean fuel and valuable chemical, highlights the development of heterogeneous catalysts for this process. Various catalysts, including γ-Al2O3 and zeolites, have been studied for methanol dehydration. This work emphasizes the importance of catalyst preparation and analysis in enhancing the efficiency of DME production from methanol (Bateni & Able, 2018).
Methanol's Role in Atmospheric Chemistry
- Methanol is significant in atmospheric chemistry, being the second most abundant volatile organic compound in the troposphere. Ecosystem-scale methanol flux data from various sites have revealed its bi-directional exchange at the ecosystem level, with methanol adsorption and eventual removal from surface wetness contributing to atmospheric methanol budgets. This understanding is crucial for global methanol budgets and its role in atmospheric chemistry (Wohlfahrt et al., 2015).
作用機序
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been found in bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
(3,5-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-11(2)7-13(6-10)14(17)15-4-3-12(8-15)9-16/h5-7,12,16H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFQDQFALQMZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



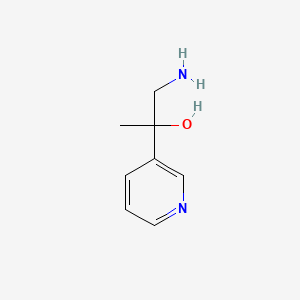
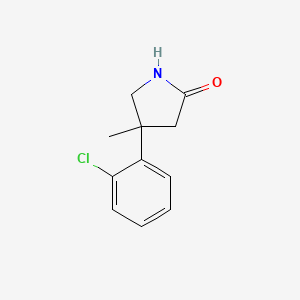
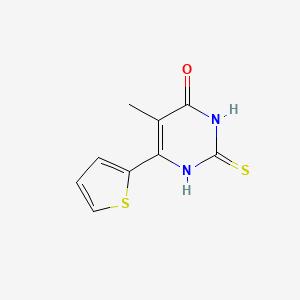
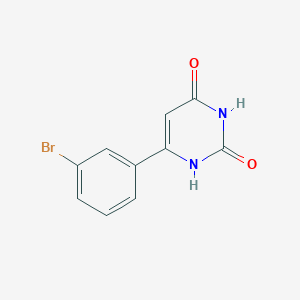


![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)

